1-deoxy-D-xylulose

説明

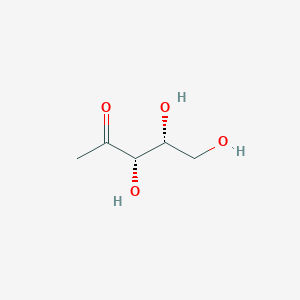

1-deoxy-D-xylulose (also known as DXP) is a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis . It is involved in the biosynthesis of terpenoids, which are the most abundant secondary metabolites in plants . The compound has a molecular formula of C5H10O4 .

Synthesis Analysis

The synthesis of 1-deoxy-D-xylulose is catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is the first rate-limiting enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form DXP .

Molecular Structure Analysis

The molecular structure of 1-deoxy-D-xylulose is characterized by a five-carbon skeleton. The 3D structure of the enzyme DXS that synthesizes DXP has been identified by template-based in silico homology modelling method .

Chemical Reactions Analysis

In the MEP pathway, DXS catalyzes the conversion of pyruvate and D-GAP into DXP . This reaction is the first committed step in the MEP pathway .

Physical And Chemical Properties Analysis

1-deoxy-D-xylulose is a stable and conservative compound . It has a molecular weight of 134.13 g/mol and a density of 1.2±0.1 g/cm3 .

科学的研究の応用

Incorporation into Plant Metabolites

1-deoxy-D-xylulose, when labeled with isotopes, has been shown to incorporate into various plant metabolites, particularly monoterpenoids and carotenoids. This includes its incorporation into menthone, menthol, menthofuran, eucalyptol, pulegone, geraniol, thymol, carotene, and phytol in higher plants. However, the rate of incorporation is lower compared to its incorporation into carotene and phytol (Sagner et al., 1998).

Synthesis of Analogues for Antimetabolites

The synthesis of 1-fluoro- and 1,1-difluoro- analogues of 1-deoxy-D-xylulose has been reported, highlighting its potential as antimetabolites of bacterial 1-deoxy-D-xylulose metabolism. This showcases its application in exploring alternatives to traditional metabolic pathways (Bouvet & O'Hagan, 1999).

Role in Non-mevalonate Pathway of Terpenoid Biosynthesis

1-deoxy-D-xylulose plays a significant role in the non-mevalonate pathway of terpenoid biosynthesis. This has been demonstrated through studies showing phosphorylation of 1-deoxy-D-xylulose by D-xylulokinase of Escherichia coli, thereby facilitating its conversion into 1-deoxy-D-xylulose 5-phosphate, a precursor for the biosynthesis of terpenoids, thiamine, and pyridoxal (Wungsintaweekul et al., 2001).

Enzymatic Preparations and Syntheses

There has been significant research into the enzymatic preparation of isotope-labeled 1-deoxy-D-xylulose 5-phosphate, which is crucial for biosynthetic studies towards terpenoids and prenylated compounds following the Rohmer pathway. This includes studies demonstrating efficient synthetic methods and labeling techniques for 1-deoxy-D-xylulose (Hecht et al., 2001).

Applications in Drug Design

The unique biosynthetic pathway of 1-deoxy-D-xylulose in bacteria and plants, particularly its role in the non-mevalonate pathway to isopentenyl diphosphate, has made enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase targets for drug design. This is evident from structural studies that provide insights into catalysis and potential inhibition strategies for bacterial infections (Henriksson et al., 2007).

将来の方向性

The enzyme DXS and its product DXP are potential targets for the development of new antibiotics and herbicides . Further studies are needed to better understand the molecular mechanisms underlying the roles of DXS in biological processes . Moreover, clarifying the X-ray diffraction structure of DXS from plants remains a major issue to be addressed .

特性

IUPAC Name |

(3S,4R)-3,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h4-6,8-9H,2H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUZJYCAXLYZEE-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209046 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-deoxy-D-xylulose | |

CAS RN |

60299-43-6 | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060299436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-2-pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

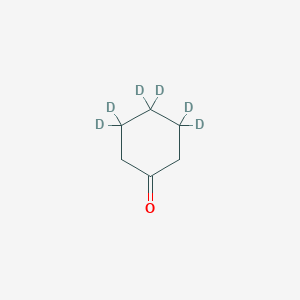

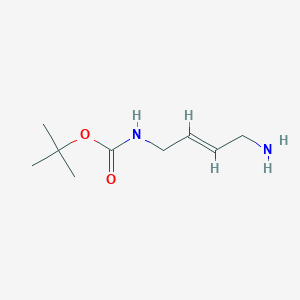

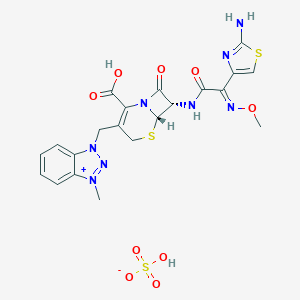

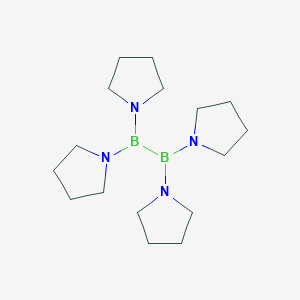

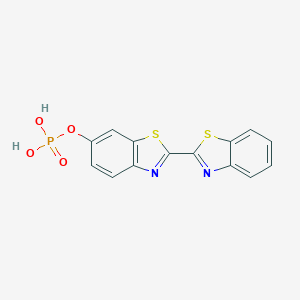

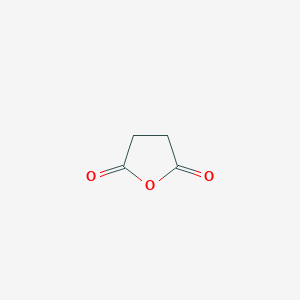

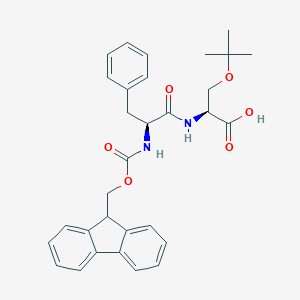

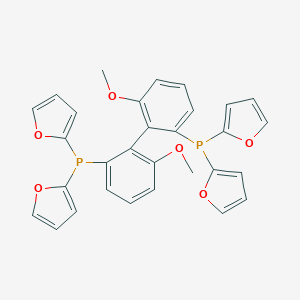

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)